molecular formula C14H16N2O4 B2906017 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea CAS No. 1448050-01-8

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea

Cat. No.: B2906017
CAS No.: 1448050-01-8
M. Wt: 276.292
InChI Key: HYJCJFNKJVMPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and an ethylurea group

Preparation Methods

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea typically involves multiple steps One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then linked to a but-2-yn-1-yl group through a series of coupling reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the urea moiety

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-15-14(17)16-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCJFNKJVMPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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